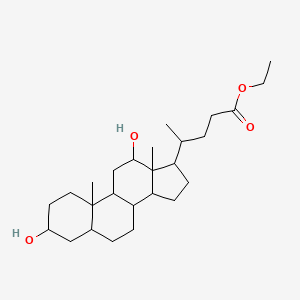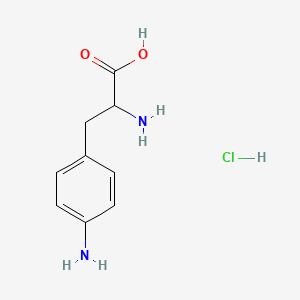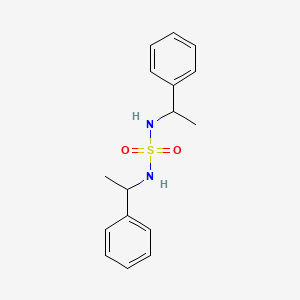![molecular formula C17H25NO4S B15129958 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-cys(3,4-dimethylbenzyl)-OH, also known as Boc-S-3,4-dimethylbenzyl-L-cysteine, is a derivative of cysteine, an amino acid. This compound is primarily used as a protecting group in peptide synthesis, which is crucial for the development of complex peptides and proteins. The protecting group chemistry for cysteine has enabled significant advancements in peptide and protein science .
Méthodes De Préparation
The synthesis of Boc-cys(3,4-dimethylbenzyl)-OH involves the protection of the cysteine thiol group with a 3,4-dimethylbenzyl group. The synthetic route typically includes the following steps:
Protection of the Amino Group: The amino group of cysteine is protected using a tert-butyloxycarbonyl (Boc) group.
Protection of the Thiol Group: The thiol group is protected using a 3,4-dimethylbenzyl group. This step is crucial as it prevents unwanted reactions during peptide synthesis.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Boc-cys(3,4-dimethylbenzyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to regenerate the free thiol.
Applications De Recherche Scientifique
Boc-cys(3,4-dimethylbenzyl)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to protect the cysteine thiol group, allowing for the synthesis of complex peptides and proteins.
Protein Modification: The compound is used in the semisynthesis of proteins and in protein labeling, facilitating the study of protein function and interactions.
Bioconjugation: It is employed in bioconjugation techniques to attach various molecules to peptides and proteins, enhancing their functionality and stability.
Mécanisme D'action
The mechanism of action of Boc-cys(3,4-dimethylbenzyl)-OH involves the protection of the cysteine thiol group, which prevents unwanted reactions during peptide synthesis. The Boc group protects the amino group, while the 3,4-dimethylbenzyl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Boc-cys(3,4-dimethylbenzyl)-OH is compared with other cysteine protecting groups such as:
Mob (4-methoxybenzyl): Boc-cys(3,4-dimethylbenzyl)-OH is more stable to TFA than Mob, making it a better choice for certain peptide synthesis applications.
Alloc (allyloxycarbonyl): Alloc is stable in TFA/DCM but base-labile, whereas Boc-cys(3,4-dimethylbenzyl)-OH offers different stability profiles.
Trt (triphenylmethyl): Trt is another commonly used protecting group, but Boc-cys(3,4-dimethylbenzyl)-OH provides unique advantages in terms of stability and ease of removal.
Propriétés
IUPAC Name |
3-[(3,4-dimethylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-6-7-13(8-12(11)2)9-23-10-14(15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUOVKILVZAKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)

![2-Amino-6-chloro-[(4-methylphenyl)thio]-9-(2',3',5'-tri-O-acetyl--D-ribofuranosyl)purine](/img/structure/B15129891.png)
![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)


![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B15129907.png)


![[2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15129920.png)


![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
